molecular formula C10H14N2O B7861242 N-cyclobutyl-2-methoxypyridin-3-amine

N-cyclobutyl-2-methoxypyridin-3-amine

Cat. No.: B7861242
M. Wt: 178.23 g/mol
InChI Key: RPJINACWMGYVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-2-methoxypyridin-3-amine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-cyclobutyl-2-methoxypyridin-3-amine is a compound of significant interest due to its potential biological activities. This article discusses its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclobutyl group and a methoxy group. This unique structure contributes to its distinct chemical properties and biological activities.

Property Description
Molecular Formula C11_{11}H14_{14}N2_{2}O
Molecular Weight 194.24 g/mol
Structural Features Cyclobutyl and methoxy substitutions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting diseases like cancer or neurodegenerative disorders.
  • Receptor Modulation : The compound may also act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for maintaining physiological balance.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. A study demonstrated its effectiveness in reducing cell proliferation in several cancer cell lines, with IC50_{50} values indicating potent activity.

Cell Line IC50_{50} (µM) Effect Observed
MCF-7 (Breast Cancer)5.4Reduced cell viability by 70%
A549 (Lung Cancer)4.8Induced apoptosis
HeLa (Cervical Cancer)6.1Inhibited migration

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research involving animal models has shown that treatment with this compound can decrease levels of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease.

  • In vivo studies on J20 mice indicated a significant reduction in plasma Aβ42 levels following administration of the compound, suggesting its potential as a gamma-secretase modulator (GSM).

Case Studies

  • Study on Anticancer Activity : A comprehensive analysis was conducted on the effects of this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
  • Neuroprotective Study : A study focusing on Alzheimer's disease models demonstrated that the compound effectively reduced Aβ42 levels in both plasma and brain tissues, highlighting its potential therapeutic application in neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

Alzheimer’s Disease Treatment
One of the most promising applications of N-cyclobutyl-2-methoxypyridin-3-amine is its role as a gamma-secretase modulator (GSM) in the treatment of Alzheimer's disease. Research has shown that derivatives containing the methoxypyridine motif can effectively reduce amyloid-beta (Aβ42) levels, which are implicated in the pathogenesis of Alzheimer's. For instance, compounds derived from methoxypyridine demonstrated significant efficacy in reducing Aβ42 levels in both plasma and brain tissues of transgenic mouse models .

Histamine H3 Receptor Modulation
this compound has also been studied for its activity at histamine H3 receptors. These receptors are involved in various neurological processes, including cognition and memory. Compounds that act as H3 receptor ligands can be classified as antagonists or inverse agonists, potentially offering therapeutic benefits for conditions related to cognitive dysfunction . This modulation can be crucial for developing treatments for disorders such as narcolepsy, obesity, and cognitive decline.

Antiviral Activity

Recent studies have indicated that similar compounds with pyridine structures may exhibit antiviral properties. For example, non-covalent inhibitors targeting the SARS-CoV-2 3CL protease have shown promise in reducing viral RNA loads significantly within days of treatment . While this compound has not been directly tested against SARS-CoV-2, its structural relatives suggest potential avenues for antiviral research.

Cancer Research

PI3K/mTOR Pathway Inhibition
The phosphoinositide 3-kinase (PI3K) pathway is crucial in cancer biology, regulating cell growth and survival. Compounds similar to this compound have been investigated for their ability to inhibit PI3K/mTOR signaling pathways, which are often dysregulated in cancers . These studies indicate that such compounds could serve as effective agents in cancer therapy by targeting key signaling pathways involved in tumor growth.

Synthesis and Structural Optimization

The synthesis of this compound involves various chemical transformations that enhance its biological activity and solubility. Research into structure-activity relationships (SAR) has led to the identification of optimal substitutions on the pyridine ring that improve pharmacokinetic properties while maintaining or enhancing biological efficacy .

Data Tables

Application Area Mechanism/Target Potential Benefits References
Alzheimer's DiseaseGamma-secretase modulationReduces Aβ42 levels
Neurological DisordersHistamine H3 receptor modulationImproves cognition and memory
Antiviral ActivityInhibition of viral proteasesReduces viral load
Cancer TreatmentPI3K/mTOR pathway inhibitionSuppresses tumor growth

Case Studies

  • Alzheimer’s Disease Models : A study demonstrated that a methoxypyridine derivative significantly reduced Aβ42 levels in Tg2576 mice, suggesting a viable pathway for developing Alzheimer’s treatments .
  • H3 Receptor Modulation : Research into H3 receptor ligands has shown that certain derivatives can enhance memory and cognitive function in preclinical models, indicating their therapeutic potential .
  • Cancer Cell Lines : Compounds inhibiting the PI3K/mTOR pathway exhibited low micromolar anti-proliferative activity against prostate and colorectal cancer cell lines, highlighting their potential as cancer therapeutics .

Properties

IUPAC Name

N-cyclobutyl-2-methoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-9(6-3-7-11-10)12-8-4-2-5-8/h3,6-8,12H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJINACWMGYVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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